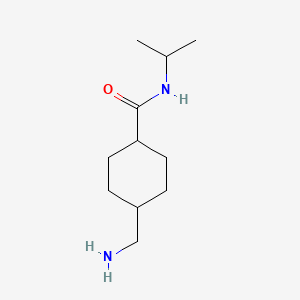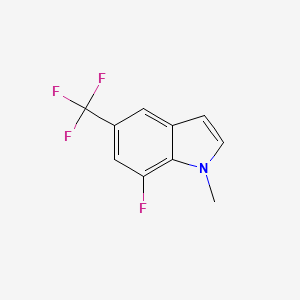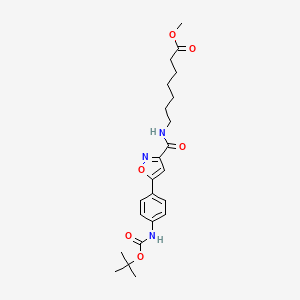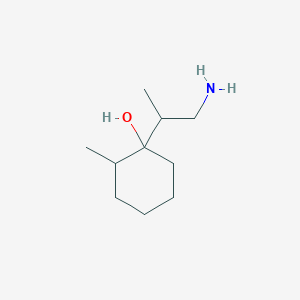
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Tranexamic acid is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It has applications in various hemorrhagic diseases and is used to manage abnormal bleeding during surgical procedures .
- Its chemical structure consists of a cyclohexane ring with an amino group (NH2) attached to the fourth carbon atom, along with a carboxylic acid group (COOH) at the first carbon position.
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide: is an organic compound with the empirical formula CHNO. It is commonly referred to as .
Méthodes De Préparation
- Tranexamic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form trans-4-(aminomethyl)cyclohexanone. Subsequent treatment with hydrochloric acid yields the desired compound.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
- Tranexamic acid undergoes several types of reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
- Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Applications De Recherche Scientifique
Medicine: Tranexamic acid is widely used to prevent excessive bleeding during surgeries, trauma, and dental procedures. It stabilizes blood clots by inhibiting fibrinolysis.
Hematology: It is employed in treating bleeding disorders such as hemophilia and menorrhagia.
Dermatology: Tranexamic acid is used topically to reduce hyperpigmentation and melasma.
Cosmetic Dermatology: It has gained popularity in skincare products for its skin-brightening effects.
Research: Scientists study its role in cancer therapy, traumatic brain injury, and other conditions.
Mécanisme D'action
- Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.
- It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.
Comparaison Avec Des Composés Similaires
- Tranexamic acid is unique due to its specific mechanism of action and its well-established safety profile.
- Similar compounds include aminocaproic acid (ε-aminocaproic acid) and aprotinin, both of which also inhibit fibrinolysis but have different chemical structures.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |
Clé InChI |
MDBCHNJDGRACES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1CCC(CC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)

![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)

![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)






![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

